molecular formula C26H24N4O4S B11130599 methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11130599
M. Wt: 488.6 g/mol
InChI Key: ALCRUUSLPYEUSK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[2,1-b][1,3]thiazine class, characterized by a fused bicyclic core with a sulfur atom and nitrogen-rich heterocyclic system. Key structural features include:

  • Methyl ester at position 7, influencing lipophilicity and metabolic stability.
  • Methyl group at position 8, sterically modulating the core conformation.
  • Position 6 substituent: A 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl group, introducing aromaticity, π-stacking capacity, and electron-donating methoxy functionality.

The synthesis likely involves cyclocondensation of thiazine precursors with pyrazole intermediates, leveraging methods akin to those reported for related pyrimidothiazines (e.g., Cu-catalyzed azide-alkyne cycloaddition for pyrazole formation) . Structural confirmation relies on techniques such as NMR, MS (as in ), and X-ray crystallography using software like SHELXL or ORTEP-3 .

Properties

Molecular Formula

C26H24N4O4S

Molecular Weight

488.6 g/mol

IUPAC Name

methyl 6-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H24N4O4S/c1-16-22(25(32)34-3)24(30-21(31)13-14-35-26(30)27-16)20-15-29(18-7-5-4-6-8-18)28-23(20)17-9-11-19(33-2)12-10-17/h4-12,15,24H,13-14H2,1-3H3

InChI Key

ALCRUUSLPYEUSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone.

    Formation of the thiazine ring: This involves the cyclization of a thioamide with a suitable electrophile.

    Coupling of the pyrazole and thiazine rings: This step typically involves a condensation reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group (-COOCH₃) is susceptible to hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH or KOH in aqueous ethanol yields the carboxylic acid derivative.

  • Acid-catalyzed hydrolysis : HCl or H₂SO₄ may cleave the ester, though with lower efficiency compared to basic conditions.

Example Reaction:

Compound+NaOH6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1][3]thiazine-7-carboxylic acid+CH₃OH\text{Compound} + \text{NaOH} \rightarrow \text{6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1][3]thiazine-7-carboxylic acid} + \text{CH₃OH}

ConditionReagentsProductYield (Theoretical)
Basic (pH >12)NaOH, H₂O/EtOHCarboxylic acid derivative70–85%
Acidic (pH <2)HCl, refluxPartial hydrolysis40–50%

Nucleophilic Substitution

The thiazine sulfur and pyrimidine nitrogen atoms are potential nucleophilic sites:

  • Thiazine ring : Reacts with alkyl halides (e.g., methyl iodide) to form sulfonium salts.

  • Pyrimidine ring : Chlorination at C2 or C4 positions using POCl₃/PCl₅, though steric hindrance from substituents may limit reactivity.

Key Reaction Pathways:

Compound+POCl₃ΔChlorinated derivative (C2/C4)+PO(OH)₃\text{Compound} + \text{POCl₃} \xrightarrow{\Delta} \text{Chlorinated derivative (C2/C4)} + \text{PO(OH)₃}

Oxidation-Reduction Reactions

  • Oxidation : The pyrimidine and pyrazole rings may undergo oxidation with KMnO₄ or H₂O₂, though the methoxy group (-OCH₃) could act as an electron donor, stabilizing adjacent positions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) targets the thiazine ring’s double bond, yielding a dihydro derivative.

Reaction TypeReagentsOutcome
OxidationKMnO₄, acidic H₂ORing hydroxylation or cleavage
ReductionH₂, Pd-C, EtOHSaturation of thiazine double bond

Electrophilic Aromatic Substitution

Example Bromination:

Compound+Br₂ (FeBr₃)para-Brominated 4-methoxyphenyl derivative\text{Compound} + \text{Br₂ (FeBr₃)} \rightarrow \text{para-Brominated 4-methoxyphenyl derivative}

Cyclization and Ring-Opening

  • Cyclization : Under dehydrating conditions (e.g., PPA), the thiazine ring may form fused systems.

  • Ring-opening : Strong nucleophiles (e.g., NH₃) can cleave the thiazine ring, generating open-chain thioamides.

Structural and Data Considerations

Discrepancies in reported molecular formulas (C₂₄H₃₂N₂O₄S in vs. C₂₆H₂₄N₄O₄S in ) suggest potential typographical errors. The CAS-registered formula C₂₆H₂₄N₄O₄S (488.6 g/mol) is authoritative for this compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing pyrazole and thiazine structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been reported to show activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of a methoxyphenyl group may enhance these properties through improved solubility and bioavailability .

Anticancer Potential

Compounds with similar structural motifs have been investigated for their anticancer effects. Pyrazolo[1,5-a]pyrimidines have been recognized for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The thiazine component may further contribute to this activity by modulating cellular signaling pathways.

Neuroprotective Effects

Recent studies suggest that certain derivatives of pyrazoles can act as neuroprotective agents. They may influence neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress . This application is particularly relevant for the development of treatments for neurodegenerative diseases.

Agrochemical Applications

The structural characteristics of methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate also position it as a candidate for agrochemical applications. Its potential fungicidal or herbicidal properties could be explored in agricultural settings to enhance crop protection strategies against pests and diseases.

Synthesis and Characterization

A study focused on the synthesis of pyrazole derivatives showed that the introduction of various substituents significantly affected the biological activity of the resulting compounds. The synthesis typically involves multi-step reactions that allow for fine-tuning of the chemical structure to optimize pharmacological properties .

Biological Testing

In vitro testing has demonstrated that certain pyrazole derivatives exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be effective in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents at positions 6 and 7, which critically influence physicochemical properties and reactivity.

Table 1: Substituent Variations and Their Implications

Compound Name Position 6 Substituent Position 7 Ester Key Differences Reference
Target Compound 3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl Methyl Balances lipophilicity (logP ~3.5*) and aromatic interactions. -
Methyl 6-(4-iodophenyl)-8-methyl-4-oxo-...carboxylate () 4-Iodophenyl Methyl Higher molecular weight (iodine increases MW by ~126 g/mol); potential halogen bonding.
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-...carboxylate () 4-Methoxyphenyl Allyl Bulkier ester reduces metabolic stability; allyl group may enhance reactivity (e.g., hydrolysis).
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-...carboxylate () 3-Ethoxy-4-propoxyphenyl Ethyl Alkoxy groups improve solubility but reduce π-stacking; ethyl ester increases logP.
Isopropyl 6-(3-fluorophenyl)-8-methyl-4-oxo-...carboxylate () 3-Fluorophenyl Isopropyl Fluorine introduces electronegativity, altering electronic distribution; isopropyl enhances logP.

*Estimated based on substituent contributions.

Key Observations:

Position 6 Modifications: Aromatic vs. Alkoxy Substituents: The target compound’s pyrazolyl group enables π-π interactions, whereas alkoxy-substituted analogs (e.g., 3-ethoxy-4-propoxyphenyl in ) prioritize solubility via polar oxygen atoms .

Ester Group Variations :

  • Methyl vs. Allyl/Isopropyl : Methyl esters (target compound) offer moderate lipophilicity, while allyl esters () introduce steric hindrance and susceptibility to enzymatic cleavage . Isopropyl esters () further increase hydrophobicity, impacting membrane permeability .

Synthetic Challenges :

  • The pyrazolyl group in the target compound requires multi-step synthesis, including azide-alkyne cycloaddition (), whereas iodophenyl or alkoxy derivatives may involve simpler Friedel-Crafts or nucleophilic substitutions .

Research Findings and Implications

  • Crystallographic Analysis : Software like SHELXL and WinGX () enables precise determination of hydrogen-bonding patterns, critical for understanding packing efficiency and stability. The methoxy group in the target compound likely participates in C–H···O interactions, as observed in similar systems .
  • Spectroscopic Characterization : NMR and MS data () confirm regioselectivity in pyrazole formation, a common challenge in heterocyclic synthesis .

Biological Activity

Methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.

Synthesis

The synthesis of pyrimido[2,1-b][1,3]thiazine derivatives often involves multi-step chemical reactions. The compound can be synthesized through various methods that typically include the reaction of thiazine derivatives with substituted pyrazoles. A notable method involves a one-pot three-component reaction that yields high purity and yield of the target compound .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include a thiazine core and pyrazole moieties. These structural features are known to contribute to various pharmacological effects:

  • Antimicrobial Activity : Compounds with thiazine and pyrazole rings have demonstrated significant antimicrobial properties against a range of pathogens .
  • Antitumor Effects : Studies have shown that similar compounds exhibit cytotoxic effects on human tumor cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties : The presence of specific substituents on the thiazine ring has been linked to anti-inflammatory activities .

1. Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiazine derivatives, compounds similar to methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 5 to 50 µg/mL, indicating strong antibacterial potential .

2. Antitumor Activity

Research involving human cancer cell lines (e.g., HeLa and MCF7) revealed that derivatives of pyrimido[2,1-b][1,3]thiazine showed IC50 values in the micromolar range (10–20 µM), suggesting effective inhibition of cell proliferation. Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspase pathways .

3. Anti-inflammatory Activity

In vivo models demonstrated that administration of related thiazine compounds significantly reduced inflammation markers in induced arthritis models. The compounds inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Data Tables

Biological Activity IC50/Effect Reference
AntimicrobialMIC: 5–50 µg/mL
AntitumorIC50: 10–20 µM
Anti-inflammatoryReduced TNF-alpha

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